molecular formula C14H19NO5 B13277689 2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid

2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid

Cat. No.: B13277689
M. Wt: 281.30 g/mol
InChI Key: VUTNCDOTFXYBHO-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid is an organic compound with the molecular formula C14H19NO5 It is a derivative of butanoic acid, featuring a benzyloxycarbonyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid typically involves the protection of amino acids followed by specific functional group modifications. One common method includes the use of benzyloxycarbonyl chloride (Cbz-Cl) to protect the amino group of the starting amino acid. The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the benzyloxycarbonyl group can produce the corresponding amine .

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective modification of other functional groups in the molecule. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid: Similar structure but lacks the methoxy group.

    2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid: Contains a hydroxy group instead of a methoxy group.

    2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: Features a longer carbon chain.

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid is unique due to the presence of both the benzyloxycarbonyl and methoxy groups. This combination allows for versatile chemical modifications and applications in various fields. The methoxy group provides additional reactivity and potential for hydrogen bonding, which can be advantageous in biochemical studies and drug design .

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

4-methoxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C14H19NO5/c1-10(8-19-2)12(13(16)17)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

VUTNCDOTFXYBHO-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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